Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate
Description
Properties
IUPAC Name |
ethyl 6-oxo-6-(2,3,4-trimethoxyphenyl)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O6/c1-5-23-15(19)9-7-6-8-13(18)12-10-11-14(20-2)17(22-4)16(12)21-3/h10-11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLRXPJGCBXANV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(C(=C(C=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301258534 | |
| Record name | Ethyl 2,3,4-trimethoxy-ε-oxobenzenehexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-03-2 | |
| Record name | Ethyl 2,3,4-trimethoxy-ε-oxobenzenehexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,3,4-trimethoxy-ε-oxobenzenehexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aldol Condensation Step
- Reaction Conditions : The aldehyde and diketone are mixed in an organic solvent such as ethyl acetate or acetic acid.
- Catalysts : Boric anhydride and tributyl borate have been used to facilitate the condensation at elevated temperatures (~70 °C).
- Reaction Time : Typically 0.5 to 2 hours.
- Yields : Moderate yields around 44–48% for related trimethoxyphenyl derivatives have been reported.
- Purification : The product is isolated by filtration and recrystallization or column chromatography.
Example data from related compounds:
| Compound | Starting Aldehyde | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|
| 4-Hydroxy-6-(2,3,4-trimethoxyphenyl)-hexa-3,5-dien-2-one | 2,3,4-trimethoxybenzaldehyde | 45 | 66–67 | Intermediate for esterification |
Esterification Step
- Method : The keto acid intermediate is esterified with ethanol.
- Catalysts : Acid catalysts such as sulfuric acid or base catalysts like triethylamine can be used.
- Conditions : Refluxing in ethanol for 4–8 hours ensures complete esterification.
- Solvent : Absolute ethanol is preferred to avoid hydrolysis.
- Workup : Removal of solvent under reduced pressure followed by recrystallization yields the pure ethyl ester.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures.
A general procedure reported involves refluxing the intermediate with ethanol and triethylamine as a base catalyst for 4–5 hours, followed by solvent evaporation and crystallization to obtain the ethyl ester.
Alternative Synthetic Routes and Industrial Considerations
- Continuous Flow Synthesis : For industrial scale, continuous flow reactors with precise control of temperature, pressure, and reactant feed rates improve yield and reproducibility.
- Use of Boron-Based Catalysts : Boric anhydride and tributyl borate catalyze aldol condensation efficiently, reducing side reactions.
- Replacement of Hazardous Reagents : In related syntheses, bis(trichloromethyl)carbonate has been used as a safer alternative to thionyl chloride for preparing related esters, improving yield and purity.
Analytical Techniques for Monitoring and Characterization
- Nuclear Magnetic Resonance (NMR) : ^1H NMR spectra confirm the presence of methoxy groups and keto/ester functionalities.
- Mass Spectrometry (MS) : Confirms molecular weight and purity.
- Melting Point Determination : Used to assess purity and identity.
- Thin-Layer Chromatography (TLC) : Monitors reaction progress.
- Elemental Analysis : Validates compound composition within ±0.4% theoretical values.
Summary Table of Preparation Parameters
| Step | Reagents | Catalyst | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Aldol Condensation | 2,3,4-trimethoxybenzaldehyde + 2,4-pentanedione | Boric anhydride, tributyl borate | Ethyl acetate or acetic acid | 70 °C | 0.5–2 h | ~45 | Intermediate keto compound |
| Esterification | Keto acid intermediate + Ethanol | Sulfuric acid or triethylamine | Absolute ethanol | Reflux (~78 °C) | 4–8 h | Not specified | Produces ethyl ester |
| Purification | - | - | - | - | - | - | Column chromatography or recrystallization |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating selective cytotoxicity. A study highlighted the synthesis of analogs that were evaluated against HT29 colon cancer cell lines, revealing a range of activities from 715 μM to 15 μM .
Cholesterol and Lipid Regulation
Another notable application is in the regulation of lipid levels. Studies on related compounds have shown their efficacy in lowering triglyceride levels in hyperlipidemic models. For example, ethyl 6-cyclohexylchroman-2-carboxylate demonstrated a differential effect on cholesterol and triglyceride levels, suggesting a mechanism that could be explored further with this compound .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its structure allows for the formation of various heterocycles through reactions such as Michael additions and cyclizations. For instance, it has been utilized in synthesizing five- and six-membered heterocycles with yields ranging from 64% to 82% .
Catalytic Applications
The compound can also be employed in catalytic processes. Recent advancements in phosphine-catalyzed reactions have shown that similar diketones can undergo efficient transformations in the presence of phosphine catalysts, leading to high yields of desired products . This opens avenues for its use in developing new synthetic pathways.
Material Science
Polymer Synthesis
In material science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The integration of such compounds into polymer systems has been shown to improve the overall performance of materials used in various applications .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Observed Effects/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Cytotoxicity against HT29 cell lines |
| Lipid regulation | Lowered triglyceride levels | |
| Organic Synthesis | Building block for heterocycles | Yields of 64%-82% in cyclization reactions |
| Catalytic transformations | High yields via phosphine catalysis | |
| Material Science | Polymer enhancement | Improved thermal and mechanical properties |
Case Studies
-
Anticancer Activity Study
A study conducted on structural analogs of this compound revealed their selective activity against cancer cells. The findings indicated that specific modifications to the structure could enhance anticancer efficacy significantly. -
Lipid Regulation Research
In an experiment involving hyperlipidemic rats treated with related compounds, significant reductions in triglyceride levels were observed without affecting cholesterol levels adversely. This suggests potential therapeutic applications for managing lipid disorders. -
Synthesis of Heterocycles
A recent publication detailed the use of this compound as a precursor for synthesizing diverse heterocyclic compounds through Michael addition reactions. The success of these transformations highlights its utility in organic synthesis.
Mechanism of Action
The mechanism by which Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate exerts its effects is primarily through its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, influencing their activity. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate with structurally related compounds, focusing on substituent variations, physicochemical properties, and applications.
Structural and Functional Analysis
Aromatic Substitution Patterns
- Methoxy Groups : The 2,3,4-trimethoxy substitution (target compound) and 3,4,5-trimethoxy analog exhibit distinct electronic profiles. The 3,4,5-trimethoxy group is symmetric, enhancing crystallinity, while the 2,3,4-isomer may offer steric hindrance for selective binding.
Heterocyclic Modifications
- Morpholine/Thiomorpholine Derivatives: The morpholinomethyl group in and thiomorpholinomethyl in enhance water solubility and bioavailability. Thiomorpholine’s sulfur atom may improve membrane permeability.
Biological Activity
Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H24O6
- Molecular Weight : 324.38 g/mol
- Structure : The compound features a hexanoate moiety attached to a phenyl ring substituted with three methoxy groups at the 2, 3, and 4 positions. This unique substitution pattern enhances its lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The trimethoxyphenyl group is known to inhibit various enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and has implications for cancer cell proliferation and survival mechanisms.
- Anticancer Properties : The compound exhibits antitumor activity by acting as an antitubulin agent, disrupting microtubule dynamics essential for cell division. This mechanism is similar to established chemotherapeutic agents like taxanes and vinca alkaloids.
Anticancer Activity
This compound has shown significant anticancer potential in various studies:
- In vitro Studies : Research indicates that the compound inhibits cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.2 |
| A549 | 4.8 |
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Broad-Spectrum Activity : this compound has been investigated for its efficacy against various bacterial strains including MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli. The minimum inhibitory concentration (MIC) values indicate potent activity against these pathogens.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | 12.5 |
| E. coli | 15.0 |
Case Studies and Research Findings
- Anticancer Research : A study published in Cancer Letters detailed the effects of this compound on tumor growth in xenograft models. The results demonstrated a significant reduction in tumor volume compared to control groups.
- Antimicrobial Efficacy : Another research article highlighted the compound's ability to disrupt biofilm formation in bacterial cultures, suggesting its potential as a therapeutic agent against biofilm-associated infections.
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate, and how are reaction conditions optimized?
- Methodology : The esterification of 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoic acid with ethanol, catalyzed by sulfuric acid or HCl under reflux in toluene or dichloromethane, is a standard approach. Optimization involves adjusting molar ratios, solvent polarity, and catalyst loading. Continuous flow processes may enhance yield and purity in scaled-up reactions .
- Characterization : Monitor reaction progress via TLC and confirm product structure using FTIR (e.g., C=O stretch at ~1730 cm⁻¹ for ester, ~1690 cm⁻¹ for ketone) and NMR (distinct methoxy proton signals at δ 3.7–3.9 ppm) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Key Techniques :
- FTIR : Identifies ester (C=O at ~1730 cm⁻¹), ketone (C=O at ~1700 cm⁻¹), and methoxy groups (C-O at ~1250 cm⁻¹).
- NMR : ¹H NMR reveals ethyl ester protons (triplet at δ 1.2–1.4 ppm for CH₃, quartet at δ 4.1–4.3 ppm for CH₂), aromatic protons (multiples for substituted phenyl), and methoxy groups. ¹³C NMR confirms carbonyl carbons (δ 170–210 ppm) .
- Validation : Compare spectral data with analogous esters (e.g., ethyl 6-oxohexanoate derivatives) to resolve ambiguities .
Q. What preliminary biological assays are recommended to explore its bioactivity?
- Approach : Conduct in vitro assays for antimicrobial (e.g., MIC against Gram-positive/negative bacteria) and anti-inflammatory activity (e.g., COX-2 inhibition). Use MTT assays for cytotoxicity screening in cancer cell lines (e.g., HeLa, MCF-7) .
- Controls : Include reference compounds (e.g., ketorolac for anti-inflammatory activity) and solvent controls to validate results .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's bioactivity?
- Strategy : Synthesize analogs with modified substituents (e.g., varying methoxy group positions, replacing ethyl ester with methyl or benzyl esters). Test in parallel bioassays to identify critical functional groups.
- Insights : Evidence shows 3,4,5-trimethoxyphenyl derivatives exhibit enhanced bioactivity due to hydrophobic interactions and hydrogen bonding. Positional isomerism (e.g., 2,3,4- vs. 3,4,5-substitution) may alter target binding .
Q. What experimental designs address contradictions in yield or bioactivity data across studies?
- Troubleshooting :
- Yield Discrepancies : Compare solvent purity, catalyst activity (e.g., fresh vs. aged H₂SO₄), and reaction atmosphere (inert vs. ambient).
- Bioactivity Variability : Standardize assay protocols (e.g., cell passage number, incubation time) and validate compound solubility in DMSO/PBS .
- Statistical Tools : Apply ANOVA or multivariate regression to identify significant variables (e.g., solvent choice impacts yield more than temperature) .
Q. How can computational methods (e.g., molecular docking) predict the compound's interaction with biological targets?
- Protocol :
Target Selection : Prioritize enzymes with hydrophobic pockets (e.g., COX-2, tubulin) based on methoxy group hydrophobicity.
Docking Software : Use AutoDock Vina or Schrödinger to simulate binding poses. Parameterize the compound’s force field using Gaussian-derived charges.
Validation : Correlate docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values .
Q. What strategies improve the compound's stability and bioavailability in preclinical studies?
- Stability :
- Hydrolytic Resistance : Replace ethyl ester with tert-butyl ester to reduce susceptibility to esterases.
- Storage : Lyophilize and store under argon at -20°C to prevent ketone oxidation .
- Bioavailability : Formulate as nanoparticles (e.g., PLGA encapsulation) or prodrugs (e.g., phosphate esters) to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
